molecular formula C18H15F2N3O3S B2978970 2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097893-88-2

2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2978970
CAS No.: 2097893-88-2
M. Wt: 391.39
InChI Key: JUPNUZILPYZRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a novel synthetic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a quinoxaline core, a privileged scaffold in pharmacology known to exhibit a wide range of biological activities . The structure is functionalized with a 3,4-difluorobenzenesulfonyl group via a pyrrolidine linker, a motif often associated with modulating potency and selectivity toward enzyme targets . Quinoxaline derivatives are of significant interest in scientific research for their potential as inhibitors of various kinase enzymes . Small molecules based on the quinoxaline scaffold have been investigated for roles in apoptosis signal regulation (ASK1) , tyrosine kinase signaling (Eph receptors) , and phosphoinositide 3-kinase (PI3K) pathways . These pathways are critical in areas such as oncology, inflammatory diseases, and metabolism. Furthermore, the benzenesulfonamide group is a recognized pharmacophore in the development of enzyme inhibitors, including those targeting carbonic anhydrases, and has been explored in compounds for metabolic disease research . This compound is intended for research use only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-5-13(9-15(14)20)27(24,25)23-8-7-12(11-23)26-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNUZILPYZRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a member of the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of quinoxaline derivatives often involves the reaction of 1,2-phenylenediamines with various reagents. In the case of this compound, the key steps include:

  • Formation of Quinoxaline Core : The initial step typically involves cyclization reactions that yield the quinoxaline structure.
  • Substitution Reactions : The introduction of the 3,4-difluorobenzenesulfonyl group and pyrrolidine moiety can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

Biological Activities

Quinoxaline derivatives are known for a wide range of biological activities, including:

  • Anticancer Activity : Quinoxalines have shown promise in inhibiting various cancer cell lines. For instance, studies have indicated that certain derivatives exhibit significant cytotoxic effects against breast adenocarcinoma and non-small cell lung cancer cell lines (IC50 values < 10 µM) .
  • Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria . The presence of the difluorobenzenesulfonyl group enhances these properties by increasing lipophilicity and facilitating membrane penetration.
  • Anti-inflammatory Effects : Some quinoxaline derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Molecular docking studies have revealed that this compound can effectively bind to active sites of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The binding energies observed (around -8.9 kcal/mol) suggest a strong interaction that may lead to inhibition .
  • Cell Cycle Arrest : Research indicates that some quinoxaline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is likely mediated by the modulation of signaling pathways involved in cell proliferation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various quinoxaline derivatives, including those similar to this compound. The results showed that these compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that compounds with similar structural features exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline with three structurally related quinoxaline derivatives:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3,4-Difluorobenzenesulfonyl C18H16F2N3O3S 399.4 Electron-withdrawing sulfonyl group with fluorine substituents
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline (Analog 1) 4-(Trifluoromethoxy)benzenesulfonyl C19H16F3N3O4S 447.4 Bulky trifluoromethoxy group enhances lipophilicity
2-[(1-{Pyrazolo-oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline (CAS 2097916-60-2) (Analog 2) Pyrazolo-oxazine-3-carbonyl C19H19N5O3 365.4 Acyl group with fused heterocyclic ring; lower molecular weight
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-15-1) (Analog 3) 2,3-Dimethoxybenzoyl C21H20N2O4 364.4 Electron-donating methoxy groups; benzoyl instead of sulfonyl
Key Observations:
  • Electron Effects: The target compound’s 3,4-difluorobenzenesulfonyl group is strongly electron-withdrawing, which may stabilize negative charges and enhance interactions with biological targets.
  • Steric Considerations : Analog 1’s trifluoromethoxy group introduces steric bulk and hydrophobicity, likely affecting membrane permeability compared to the target compound’s smaller fluorine substituents .
  • Molecular Weight : The target compound (399.4 g/mol) is heavier than acylated analogs (e.g., Analog 2 at 365.4 g/mol), suggesting differences in diffusion rates and solubility .
Comparative Reactivity:
  • Sulfonyl vs.
  • Fluorine Substituents: The 3,4-difluoro substitution pattern may enhance oxidative stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Q & A

(Basic) What are the standard synthetic routes for preparing 2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, and what critical reaction parameters must be controlled?

Methodological Answer:
The synthesis typically involves three key steps: (i) functionalization of the quinoxaline core, (ii) introduction of the pyrrolidin-3-yloxy moiety via nucleophilic substitution or coupling reactions, and (iii) sulfonylation with 3,4-difluorobenzenesulfonyl chloride. Critical parameters include:

  • Temperature control : Reactions involving sulfonylation or coupling (e.g., Suzuki-Miyaura) require precise thermal management to avoid side products .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are essential for cross-coupling efficiency, as demonstrated in pyrroloquinoxaline derivatives .
  • Solvent choice : Polar aprotic solvents like DMF or DME enhance reactivity in substitution and coupling steps .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation of the sulfonyl-pyrrolidine-quinoxaline scaffold, as shown in studies of similar derivatives .
  • NMR spectroscopy : ¹H/¹³C-NMR confirms regioselectivity of substitution (e.g., pyrrolidin-3-yloxy linkage) and sulfonylation success .
  • ESI-MS : Validates molecular weight and detects impurities, particularly in multi-step syntheses .

(Advanced) How can researchers optimize the Suzuki-Miyaura cross-coupling step when introducing the pyrrolidin-3-yloxy moiety?

Methodological Answer:
Optimization strategies include:

  • Catalyst tuning : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems (yield improvement from 65% to 88% in related quinoxaline syntheses) .
  • Base selection : Sodium carbonate minimizes side reactions compared to stronger bases like K₂CO₃ .
  • Solvent systems : Dimethoxyethane (DME) enhances solubility of boronic acid intermediates, critical for coupling efficiency .

(Advanced) How can contradictions in iodination reaction yields (e.g., 35% vs. 47%) be resolved during intermediate synthesis?

Methodological Answer:
Discrepancies arise from reagent choice and reaction conditions:

  • Iodine source : Tetrabutylammonium iodide (TBAI) with TsNHNH₂/TBHP in water increases yield (47%) compared to I₂/PTSA in DMSO (35%) due to better iodine activation .
  • Additives : Oxidizing agents like TBHP improve iodine utilization, reducing side-product formation .
  • Byproduct analysis : LC-MS monitoring identifies undesired halogenated byproducts, guiding purification protocol adjustments .

(Basic) What in vitro screening models are appropriate for initial biological evaluation of this compound?

Methodological Answer:

  • Anti-proliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., leukemia HL-60 or solid tumor models), as validated for quinoxaline-triazole sulfonamides .
  • Enzyme inhibition studies : Target kinases (e.g., TRKA) using fluorescence polarization assays, given structural similarity to kinase inhibitors .

(Advanced) What computational methods support structure-activity relationship (SAR) studies for quinoxaline derivatives?

Methodological Answer:

  • Molecular docking : Predict binding modes with target proteins (e.g., TRKA kinase) using AutoDock Vina, guided by crystallographic data from related compounds .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., sulfonyl group electronegativity) with bioactivity .

(Advanced) How can solubility issues be addressed during formulation for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability, as shown in anti-leukemic pyrroloquinoxaline studies .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles improve bioavailability, validated for hydrophobic quinoxaline analogs .

(Basic) What are the key structural features influencing the bioactivity of this compound?

Methodological Answer:

  • Sulfonyl group : Enhances binding to kinase ATP pockets via hydrogen bonding, as seen in TRKA inhibitors .
  • Fluorine substituents : Improve metabolic stability and membrane permeability through 3,4-difluorobenzenesulfonyl moiety .
  • Quinoxaline core : Facilitates π-π stacking interactions with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.